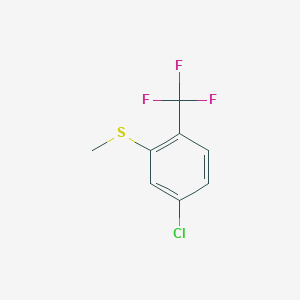

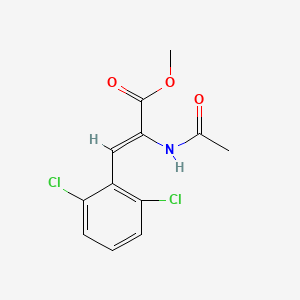

![molecular formula C8H10N4O2 B1458236 Ácido 4,5-dimetil-4H,7H-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxílico CAS No. 1564571-59-0](/img/structure/B1458236.png)

Ácido 4,5-dimetil-4H,7H-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxílico

Descripción general

Descripción

4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (referred to as TP) is a heterocyclic compound with a relatively simple structure. Despite its simplicity, TP has demonstrated remarkable versatility in various areas of drug design. Let’s explore its properties and applications .

Synthesis Analysis

The synthesis of TP involves several methods, including cyclization reactions. Researchers have developed environmentally friendly approaches for its preparation, often yielding high yields of TP derivatives. These synthetic methods are crucial for accessing diverse analogs with potential biological activities .

Molecular Structure Analysis

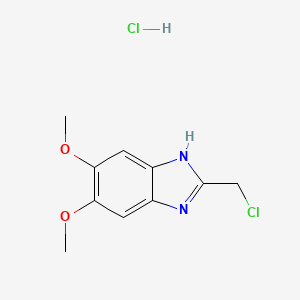

TP consists of a fused ring system, combining a five-membered ring with six π electrons (electron-rich) and a six-membered ring with four π electrons (electron-deficient). This structural motif resembles aza-analogs of a delocalized 10-π electron system. The molecular structure influences TP’s interactions with biological targets .

Aplicaciones Científicas De Investigación

Estándares de Referencia Farmacéutica

Este compuesto se utiliza como estándar de referencia en las pruebas farmacéuticas para garantizar la precisión y consistencia de los métodos analíticos utilizados en el desarrollo y control de calidad de los productos farmacéuticos .

Síntesis Multicómponente

El núcleo triazolopirimidínico del compuesto sirve como bloque de construcción en los procesos de síntesis multicómponente. Esto es particularmente útil en la creación de moléculas complejas para posibles aplicaciones terapéuticas .

Inhibición de la Proteína de Unión a Ácidos Grasos

La investigación sugiere que los derivados de las triazolopirimidinas, como este compuesto, pueden inhibir las proteínas de unión a ácidos grasos (FABP), que son dianas terapéuticas potenciales para trastornos como la dislipidemia, la enfermedad coronaria y la diabetes .

Agentes Anticancerígenos

El marco del compuesto se está explorando para el diseño y síntesis de nuevas clases de agentes anticancerígenos. Estos agentes apuntan a tener una alta selectividad entre las células cancerosas y las células normales, minimizando los efectos secundarios .

Química Analítica

En química analítica, el compuesto se utiliza para el desarrollo y validación de métodos en técnicas como RMN, HPLC, LC-MS y UPLC, contribuyendo al avance del análisis químico .

Investigación y Desarrollo Químico

El compuesto está involucrado en I+D química para la síntesis de nuevos compuestos orgánicos, lo que puede conducir al descubrimiento de nuevos fármacos y materiales .

Estudios Bioquímicos

También se puede utilizar en estudios bioquímicos para comprender la interacción de moléculas pequeñas con dianas biológicas, lo que ayuda en el descubrimiento de candidatos a fármacos .

Propósitos Educativos

Por último, el compuesto se puede utilizar con fines educativos en laboratorios de investigación académica y enseñanza para demostrar técnicas sintéticas y analíticas .

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

Similar compounds have been found to inhibit certain enzymes, such as phosphodiesterase (pde), by selectively binding at a given camp pde site in the cardiovascular system .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to interact with various biochemical pathways, leading to their wide range of pharmacological activities .

Result of Action

Similar compounds have shown significant inhibitory activity against certain microorganisms and have been found to be more active than certain commercial herbicides against Brassica campestris L .

Análisis Bioquímico

Biochemical Properties

4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and these biomolecules are typically characterized by strong binding affinities, which can lead to significant changes in the biochemical landscape of the cell .

Cellular Effects

The effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK signaling pathway, leading to alterations in cell proliferation and apoptosis . Additionally, 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes .

Molecular Mechanism

At the molecular level, 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . The molecular mechanism of action of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is complex and involves multiple pathways and interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the effects of this compound on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation . In both in vitro and in vivo studies, the temporal effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid are an important consideration for understanding its overall impact on biological systems.

Dosage Effects in Animal Models

The effects of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

Metabolic Pathways

4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. These interactions can affect the overall metabolic flux and alter the levels of various metabolites within the cell . The metabolic pathways involving this compound are complex and can vary depending on the specific cellular context and conditions.

Transport and Distribution

The transport and distribution of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its overall efficacy and activity, as well as its potential side effects.

Subcellular Localization

The subcellular localization of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can affect its interactions with other biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-5-6(7(13)14)3-12-8(11(5)2)9-4-10-12/h4H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNJQGQQKIBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN2C(=NC=N2)N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

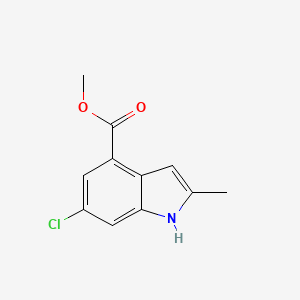

![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)

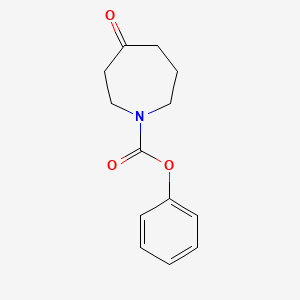

![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)

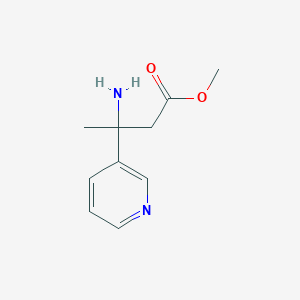

![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)

![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)

![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)